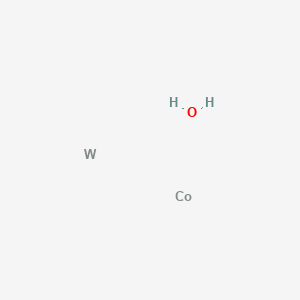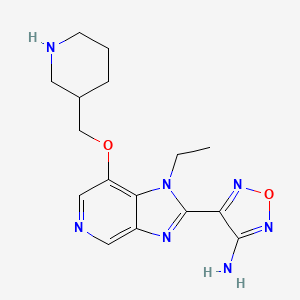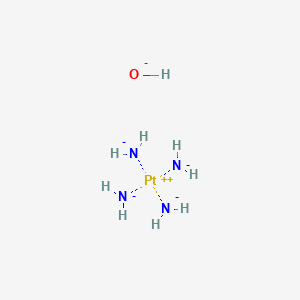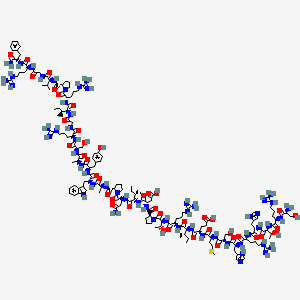
Cobalt;tungsten;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt tungstate is an inorganic compound with the chemical formula CoWO₄. It is a type of tungstate where cobalt acts as the cation. This compound is known for its unique properties, including its magnetic and semiconducting characteristics. Cobalt tungstate is often used in various scientific and industrial applications due to its stability and effectiveness in different reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt tungstate can be synthesized through several methods, including the co-precipitation method, hydrothermal synthesis, and chemical precipitation. One common method involves the reaction of cobalt(II) nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at room temperature, and capping agents such as valine, glycine, and alanine are used to control the morphology and size of the nanoparticles .
Industrial Production Methods: In industrial settings, cobalt tungstate is often produced using the molten salt method, hydrothermal and solvothermal processes, spray pyrolysis, and the polymeric precursor method. These methods allow for the production of nanocrystalline cobalt tungstate with controlled particle sizes ranging from 20 to 150 nm .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic properties, making it effective in oxidation reactions under light irradiation .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt tungstate include hydrogen peroxide for oxidation reactions and various organic dyes for photocatalytic degradation. The reactions are typically carried out under ambient conditions or with light irradiation to enhance the photocatalytic activity .
Major Products Formed: The major products formed from reactions involving cobalt tungstate depend on the specific reaction conditions. For example, in photocatalytic degradation, the primary products are often simpler organic molecules or complete mineralization to carbon dioxide and water .
Aplicaciones Científicas De Investigación
Cobalt tungstate has a wide range of applications in scientific research. It is used as a photocatalyst for the degradation of organic pollutants, making it valuable in environmental chemistry. In biology and medicine, cobalt tungstate nanoparticles are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, cobalt tungstate is used in the production of supercapacitors, sensors, and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism by which cobalt tungstate exerts its effects is primarily through its photocatalytic properties. When exposed to light, cobalt tungstate generates electron-hole pairs that can interact with water and oxygen to produce reactive oxygen species. These reactive species are responsible for the degradation of organic pollutants and other chemical transformations . The molecular targets and pathways involved include the generation of hydroxyl radicals and superoxide anions, which are highly reactive and can break down complex molecules .
Comparación Con Compuestos Similares
Cobalt tungstate is often compared with other transition metal tungstates, such as nickel tungstate and copper tungstate. While all these compounds share similar photocatalytic properties, cobalt tungstate is unique in its magnetic and semiconducting characteristics . This makes it particularly useful in applications requiring both catalytic and magnetic properties. Other similar compounds include manganese tungstate, iron tungstate, and zinc tungstate, each with its own unique set of properties and applications .
Propiedades
Fórmula molecular |
CoH2OW |
|---|---|
Peso molecular |
260.79 g/mol |
Nombre IUPAC |
cobalt;tungsten;hydrate |
InChI |
InChI=1S/Co.H2O.W/h;1H2; |
Clave InChI |
GDHTXJKWBCOWCD-UHFFFAOYSA-N |
SMILES canónico |
O.[Co].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)


![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)




![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)

![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
